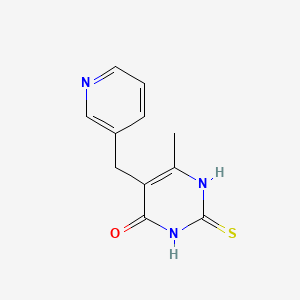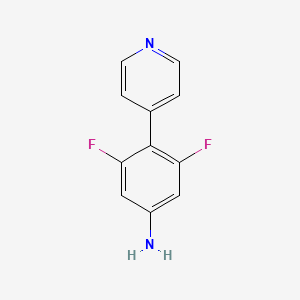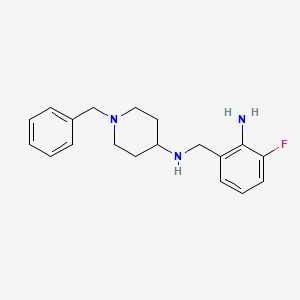
N-(4-tert-butylphenyl)piperidine-4-carboxamide
Vue d'ensemble
Description
N-(4-tert-butylphenyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-4-carboxylic acid-4-t-butylphenyl amide typically involves the esterification of piperidine-4-carboxylic acid with methanol or ethanol in the presence of thionyl chloride to yield the corresponding esters . These esters are then coupled with piperic acid derivatives to form the desired amide . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
For large-scale production, a modified synthesis route is employed to increase the overall yield. This involves the use of tert-butyl esters of piperidine-4-carboxylic acid, which significantly enhances the yield of the target compound . The industrial production methods focus on optimizing reaction conditions to ensure high purity and yield, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-tert-butylphenyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .
Applications De Recherche Scientifique
N-(4-tert-butylphenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of piperidine-4-carboxylic acid-4-t-butylphenyl amide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Piperidine-4-carboxylic acid derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Piperine: A natural alkaloid found in black pepper, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
Uniqueness
N-(4-tert-butylphenyl)piperidine-4-carboxamide stands out due to its specific structural modifications, which enhance its stability and biological activity . The presence of the t-butylphenyl group provides unique steric and electronic properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H24N2O |
|---|---|
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)13-4-6-14(7-5-13)18-15(19)12-8-10-17-11-9-12/h4-7,12,17H,8-11H2,1-3H3,(H,18,19) |
Clé InChI |
MBGKYYAIZZVDNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2CCNCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]propanamide](/img/structure/B8488850.png)






